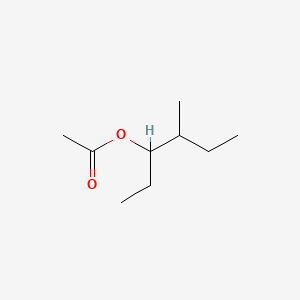
4-Methyl-3-hexanol acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3-hexanol acetate: is an organic compound with the molecular formula C9H18O2 and a molecular weight of 158.2380 g/mol . It is an ester derived from 4-methyl-3-hexanol and acetic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The most common method for preparing 4-methyl-3-hexanol acetate is through the esterification of 4-methyl-3-hexanol with acetic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion.
Industrial Production Methods: Industrially, the esterification process can be scaled up using continuous reactors, where 4-methyl-3-hexanol and acetic acid are continuously fed into the reactor, and the product is continuously removed. This method ensures a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-Methyl-3-hexanol acetate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield the corresponding alcohol, 4-methyl-3-hexanol. This reaction can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The acetate group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with ammonia (NH3) can yield the corresponding amide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Ammonia (NH3)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: 4-Methyl-3-hexanol
Substitution: Amides
Scientific Research Applications
Chemistry:
Synthesis of Pheromones: 4-Methyl-3-hexanol acetate is used in the synthesis of pheromones for various insects, including ants. These pheromones are crucial for studying insect behavior and developing pest control strategies.
Biology:
Biochemical Studies: The compound is used in biochemical studies to understand esterification and hydrolysis reactions, which are fundamental processes in biochemistry.
Medicine:
Drug Development: this compound serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those involving ester functionalities.
Industry:
Flavor and Fragrance Industry: The compound is used as a flavoring agent and fragrance component due to its pleasant odor.
Mechanism of Action
The mechanism of action of 4-methyl-3-hexanol acetate involves its interaction with specific molecular targets, primarily through esterification and hydrolysis reactions. The acetate group can be hydrolyzed to release acetic acid and 4-methyl-3-hexanol, which can then participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application, such as pheromone synthesis or drug development.
Comparison with Similar Compounds
4-Methyl-3-hexanol: The parent alcohol from which 4-methyl-3-hexanol acetate is derived.
3-Hexanol: A structurally similar alcohol with a different substitution pattern.
4-Methyl-3-hexanone: A ketone with a similar carbon skeleton but different functional group.
Uniqueness:
Functional Group: The presence of the acetate group in this compound makes it unique compared to its parent alcohol and other similar compounds. This functional group imparts distinct chemical properties and reactivity.
Applications: The specific applications of this compound, such as its use in pheromone synthesis and the flavor and fragrance industry, highlight its uniqueness compared to other similar compounds.
Properties
CAS No. |
84612-71-5 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
4-methylhexan-3-yl acetate |
InChI |
InChI=1S/C9H18O2/c1-5-7(3)9(6-2)11-8(4)10/h7,9H,5-6H2,1-4H3 |
InChI Key |
IAGFRJOWIZRHRV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(CC)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















